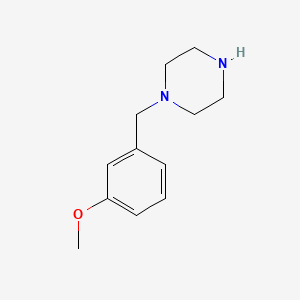

1-(3-Methoxybenzyl)piperazine

描述

Contextualization within Piperazine (B1678402) Derivatives as a Class of Organic Compounds

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. ijrrjournal.comresearchgate.net This heterocyclic scaffold is a key component in a multitude of well-known drugs. ijrrjournal.comwikipedia.org Piperazine derivatives are a broad class of chemical compounds, many of which possess important pharmacological properties. ijrrjournal.comderpharmachemica.com The versatility of the piperazine ring allows for structural modifications that can significantly alter the biological activity of the resulting molecules. derpharmachemica.comwisdomlib.org

The piperazine nucleus is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds across various therapeutic areas. rjptonline.org This is attributed to its ability to interact with a range of biological targets, leading to a wide array of pharmacological effects. rjptonline.org

Piperazine derivatives are widely recognized for their significant effects on the central nervous system (CNS). researchgate.netnih.gov Many compounds containing the piperazine moiety exhibit antipsychotic, antidepressant, and anxiolytic properties. researchgate.netnih.gov These effects are often mediated through interactions with monoamine neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) receptors. ijrrjournal.comresearchgate.netscienceopen.com For example, certain aryl-piperazine derivatives are potent anxiolytics. ijrrjournal.com The structural flexibility of the piperazine scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of drugs with specific CNS activities. ijrrjournal.com

Examples of FDA-approved drugs with a piperazine core that are used for CNS disorders include the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone. nih.gov

The piperazine scaffold is a key component in the development of new antimicrobial agents. derpharmachemica.comapjhs.com Derivatives of piperazine have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. derpharmachemica.comapjhs.comresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the ability of the piperazine ring to be functionalized with different chemical groups, leading to enhanced interactions with microbial targets. nih.gov

Research has shown that piperazine derivatives can be effective against both Gram-positive and Gram-negative bacteria. derpharmachemica.commdpi.com Some synthesized piperazine derivatives have shown significant activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.comvietnamjournal.ru Additionally, certain piperazine-containing compounds have exhibited notable antifungal activity against species such as Candida albicans and Aspergillus niger. derpharmachemica.comvietnamjournal.ru The antiviral potential of piperazine derivatives is also an active area of research. wisdomlib.org

Table 1: Examples of Antimicrobial Activity of Piperazine Derivatives

| Derivative Class | Target Organism | Observed Effect | Reference |

| 4-substituted-1-(4-substituted phenyl)-piperazine | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Excellent antibacterial activity | derpharmachemica.com |

| Chalcones containing piperazine moiety | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent activity, with one compound having an MIC of 2.22 µg/mL against C. albicans | derpharmachemica.com |

| Amino acid conjugated diphenylmethylpiperazine | Bacteria | Good antibacterial activity | researchgate.net |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Gram-negative bacteria, especially E. Coli | Significant antibacterial activity | mdpi.com |

| Piperazine polymer | E. coli, S. aureus | Significant antimicrobial activity | nih.gov |

Piperazine derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential. wisdomlib.orgthieme-connect.com The current landscape of anti-inflammatory drugs is hampered by side effects, creating a need for novel therapeutic agents. thieme-connect.com The versatile structure of the piperazine nucleus allows for the design of new molecules with improved efficacy and reduced toxicity. thieme-connect.com

Studies have demonstrated that various piperazine derivatives can effectively reduce inflammation in preclinical models. For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), showed a dose-dependent reduction in acetic acid-induced writhing and paw edema. nih.gov This compound was also found to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Other research has highlighted the ability of certain piperazine derivatives to inhibit nitrite (B80452) production and TNF-α generation in a dose-dependent manner, further confirming their anti-inflammatory properties. vietnamjournal.runih.gov

The piperazine ring is a prominent scaffold in the design of anticancer agents, and a number of FDA-approved anticancer drugs incorporate this heterocyclic system. tubitak.gov.tr The structural features of piperazine derivatives allow them to interact with various molecular targets implicated in cancer progression. mdpi.com

Research has identified numerous piperazine derivatives with significant antiproliferative activity against a range of cancer cell lines. mdpi.commdpi.com For example, novel piperazine derivatives of vindoline (B23647) have shown potent activity against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Specifically, a derivative with a [4-(trifluoromethyl)benzyl]piperazine substituent exhibited a growth inhibition (GI50) value of 1.00 μM on a breast cancer cell line. mdpi.com Another study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives identified compounds with high selective anticancer activity against breast and lung cancer cells. nih.gov The ability to modify the piperazine structure allows for the optimization of potency and selectivity, making it a valuable tool in the development of new cancer therapies. mdpi.com

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Derivative | Cancer Cell Line(s) | Key Finding | Reference |

| Vindoline derivative with N-[4-(trifluoromethyl)benzyl]piperazine | Breast cancer (MDA-MB-46) | GI50 = 1.00 μM | mdpi.com |

| Vindoline derivative with N-bis(4-fluorophenyl)methyl piperazine | Non-small cell lung cancer (HOP-92) | GI50 = 1.35 μM | mdpi.com |

| 4-acyl-2-substituted piperazine ureas (Compounds 35 & 37) | Breast (MCF7) and Lung (A549) cancer cells | High selective anticancer activity | nih.gov |

| Quinoxalinyl–piperazine derivative | Breast, skin, pancreas, and cervix cancer cells | Inhibited proliferation and induced G2/M cell cycle arrest | mdpi.com |

The piperazine ring is a highly versatile and modifiable scaffold in medicinal chemistry. apjhs.comthieme-connect.comnih.gov Its six-membered structure with two opposing nitrogen atoms provides a unique combination of properties, including a large polar surface area and the presence of hydrogen bond donors and acceptors. nih.govscilit.com These characteristics often contribute to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.govscilit.com

The two nitrogen atoms of the piperazine ring allow for the introduction of two different substituents, enabling the creation of a vast library of compounds with diverse pharmacological profiles. ijrrjournal.comrjptonline.org Even minor changes in the substitution pattern on the piperazine nucleus can lead to significant differences in biological activity. ijrrjournal.comderpharmachemica.comwisdomlib.org This structural flexibility allows medicinal chemists to fine-tune the affinity and selectivity of piperazine derivatives for specific biological targets. rjptonline.orgnih.gov The ability to easily modify the piperazine core has made it a privileged structure in the design and development of new therapeutic agents for a wide range of diseases. rjptonline.orgthieme-connect.comresearchgate.net

Broad Pharmacological Activities of Piperazine Derivatives

Significance of 1-(3-Methoxybenzyl)piperazine as a Specific Chemical Entity

The significance of this compound lies in its dual role as a tool for basic scientific research and as a structural template for the development of new chemical entities. Its specific substitution pattern distinguishes it from other related piperazine derivatives, leading to a unique pharmacological profile.

Research and Forensic Applications

This compound is utilized as an analytical reference standard in research and forensic contexts. caymanchem.com Its primary research application is in the field of neuropharmacology to understand how N-substituted piperazines affect the central nervous system. A notable study investigated its behavioral effects in mice alongside other known psychoactive piperazines like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which are often associated with the "ecstasy" drug market. unodc.orgnih.gov

The research yielded specific findings on the compound's activity:

Unlike BZP, which increased locomotor activity in a dose-dependent manner, this compound only decreased it. nih.gov

In drug discrimination studies, where animals are trained to recognize the effects of a specific drug, m-MeO-BZP only partially substituted for both S(+)-MDMA and R(-)-MDMA. nih.gov This suggests that its subjective effects are distinct from those of MDMA and other piperazine analogues like BZP and TFMPP, which fully substituted for S(+)-MDMA. nih.gov

These findings indicate that this compound does not share the typical stimulant or hallucinogen-like behavioral profiles of its more well-known analogues. nih.gov Further research has explored its potential anxiolytic and antidepressant properties in animal models, where it was shown to reduce anxiety-like behaviors and improve symptoms in a chronic mild stress model.

| Compound | Effect on Locomotor Activity | Substitution for S(+)-MDMA |

|---|---|---|

| This compound (m-MeO-BZP) | Decrease | Partial |

| 1-Benzylpiperazine (BZP) | Increase | Full |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Decrease | Full |

| 1-(3-Chlorophenyl)piperazine (B195711) (m-CPP) | Decrease | Full |

Role as an Intermediate in Pharmaceutical Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. The piperazine core is a privileged structure in drug discovery, and this compound allows for the introduction of the 3-methoxybenzyl moiety into more complex molecules. It can undergo various reactions, such as oxidation and substitution, enabling the creation of novel derivatives. For instance, derivatives of 3-methoxybenzyl piperazine have been identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.

Common synthetic routes to prepare this compound itself include the nucleophilic substitution reaction between 3-methoxybenzyl chloride and piperazine.

Overview of Key Research Areas and Challenges for this compound

Current research on this compound is focused on its neuropharmacological profile, particularly its potential as an anxiolytic or antidepressant agent, stemming from its observed effects in animal models. The modulation of serotonergic and dopaminergic pathways appears to be a key aspect of its mechanism of action. Another emerging area is its application as a scaffold for developing anti-pathogen agents.

Despite its potential, a significant challenge in the field is the relative lack of comprehensive data for m-MeO-BZP. Compared to its widely studied analogues like BZP and TFMPP, there are limited studies on its specific pharmacokinetics, toxicity, and complete range of behavioral effects. This data deficiency hinders a full understanding of its potential and risks. From a chemical synthesis perspective, a common challenge with piperazine reactions is preventing the formation of undesired disubstituted products. This has led to the development of optimized one-pot procedures to improve the selectivity and yield of monosubstituted products like this compound.

Data Tables

Table 1: Chemical Properties of this compound Dihydrochloride (B599025)

| Property | Value |

|---|---|

| CAS Number | 113698-79-6 chemicalbook.com |

| Molecular Formula | C₁₂H₁₈N₂O · 2HCl sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| SMILES String | COC1=CC(CN2CCNCC2)=CC=C1.Cl.Cl sigmaaldrich.com |

| InChI Key | UERRHMQAACDEDF-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWNAISVQHRFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330255 | |

| Record name | 1-(3-methoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55212-32-3 | |

| Record name | 1-(3-methoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Methoxybenzyl Piperazine

Established Synthetic Pathways for 1-(3-Methoxybenzyl)piperazine

The creation of this compound can be approached through various synthetic routes, each with its own set of advantages and limitations. These pathways range from classical nucleophilic substitution reactions to more modern catalytic methods.

Reaction of N-BOC Piperazine (B1678402) Hydrochloride with 3-Methoxybromobenzene

One method for synthesizing a related compound, 1-(3-Methoxyphenyl)piperazine (B98948), involves the reaction of N-BOC piperazine hydrochloride with 3-methoxybromobenzene. chemicalbook.com This reaction is typically followed by the removal of the tert-Butoxycarbonyl (Boc) protecting group using an acid like trifluoroacetic acid to yield the final product. chemicalbook.com A similar strategy involving a palladium-catalyzed Buchwald-Hartwig amination reaction has been employed for the synthesis of N-arylpiperazine structures. mdpi.com This modern approach allows for the formation of the N-aryl bond under relatively mild conditions. mdpi.com

A general representation of this two-step process is as follows:

Buchwald-Hartwig Amination: N-BOC piperazine is coupled with an aryl halide (e.g., 3-methoxybromobenzene) in the presence of a palladium catalyst and a base.

Deprotection: The Boc group is removed from the resulting intermediate using a strong acid.

Unprotected Piperazine Amination Reactions

A more direct and classical approach involves the direct N-alkylation of unprotected piperazine. nih.gov This is commonly achieved through a nucleophilic substitution (SN2) reaction where piperazine reacts with an appropriate benzyl (B1604629) halide, such as 3-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

To minimize the formation of the disubstituted by-product, an excess of piperazine is often used. nih.gov The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield and purity of the desired monosubstituted product.

A variation of this approach involves a one-pot synthesis method where 1-(4-methoxyphenyl) piperazine is generated in situ from diethanolamine. cscanada.net This intermediate then reacts with p-chloronitrobenzene via N-arylation. cscanada.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation presents another viable synthetic route, particularly for producing N-benzylpiperazines. This method typically involves the reductive amination of an aldehyde with piperazine. For instance, 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride (B599025) is prepared by reacting 2,3,4-trimethoxybenzaldehyde (B140358) with piperazine via catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. google.com The gradual addition of the aldehyde to the reaction mixture at an elevated temperature (80-85°C) is a key feature of this process. google.com The reaction can also be facilitated by the presence of catalytic amounts of acetic acid. google.com

This method is considered a "green chemistry" approach as it often results in high yields and produces water as the main byproduct, minimizing waste. catapharma.com

Comparison of Classical and Modern Synthetic Approaches

Both classical and modern synthetic methods offer distinct advantages for the synthesis of this compound and its analogues.

| Approach | Description | Advantages | Disadvantages |

| Classical (e.g., Direct Alkylation) | Involves the direct reaction of piperazine with an alkyl halide. | Simplicity, readily available starting materials. | Potential for over-alkylation leading to disubstituted products, may require excess piperazine. nih.gov |

| Modern (e.g., Buchwald-Hartwig Amination) | Utilizes a palladium catalyst to form the C-N bond between piperazine and an aryl halide. mdpi.com | High selectivity for mono-arylation, milder reaction conditions. | Cost of the palladium catalyst, may require a protecting group strategy. |

| Modern (e.g., Catalytic Hydrogenation) | Involves the reductive amination of an aldehyde with piperazine. google.com | High yields, environmentally friendly (water is the main byproduct). catapharma.com | Requires a suitable aldehyde precursor, use of hydrogen gas can pose safety challenges on a large scale. |

| Modern (e.g., Microwave-assisted Synthesis) | Employs microwave irradiation to accelerate the reaction. | Significantly reduced reaction times, often leads to higher yields and purity. | Requires specialized microwave equipment. |

Synthesis of Related Piperazine Derivatives and Analogues for Structure-Activity Relationship Studies

The versatile structure of the piperazine ring allows for extensive chemical modifications, making it a valuable scaffold in drug discovery. nih.govresearchgate.net The synthesis of derivatives and analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different chemical features influence biological activity. nih.govvulcanchem.com

Incorporation of Different Substituents and Functional Groups

The modification of the this compound scaffold can be achieved by introducing a variety of substituents and functional groups at different positions. These modifications can significantly impact the compound's physicochemical properties, such as solubility and bioavailability, as well as its affinity and specificity for biological targets. nih.govresearchgate.net

Strategies for Derivatization:

Acylation: The secondary amine of the piperazine ring can be acylated using acyl chlorides or anhydrides to introduce various acyl groups. acs.org

Alkylation/Arylation: Further N-alkylation or N-arylation at the unsubstituted nitrogen of the piperazine ring can introduce diverse lipophilic or aromatic groups. nih.govcscanada.net

Modifications to the Benzyl Ring: The methoxy (B1213986) group on the benzyl ring can be replaced with other substituents, or additional functional groups can be introduced onto the aromatic ring to explore their impact on activity. jneonatalsurg.com For example, the introduction of halogens, sulfur, or acyl groups can significantly influence the biological activities of piperazine derivatives. jneonatalsurg.com

Hybridization with other Scaffolds: The piperazine moiety can be linked to other pharmacophoric scaffolds, such as thiazole, quinoline, or triazolopyrimidine, to create hybrid molecules with potentially enhanced or novel biological activities. vulcanchem.comjneonatalsurg.commdpi.com

Multi-step Synthetic Procedures

The synthesis of this compound is typically achieved through multi-step procedures that involve the formation of a carbon-nitrogen bond between the piperazine ring and the 3-methoxybenzyl group. A common and direct approach involves the nucleophilic substitution reaction between a substituted benzyl halide and piperazine. unesp.br

One general and widely applied procedure begins with the reaction of a substituted benzyl chloride with an excess of piperazine in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). unesp.br The use of excess piperazine is crucial to minimize the dialkylation of piperazine, thus favoring the formation of the desired mono-substituted product. This initial reaction yields the 1-(substituted-benzyl)piperazine, which can then be subjected to further reactions if necessary. unesp.br For instance, subsequent acylation can be performed by treating the product with an acylating agent like 2-chloroacetyl chloride in the presence of a base such as triethylamine. unesp.br

More complex multi-step syntheses can also be employed, particularly in the construction of drug candidates where the this compound moiety is a key structural component. For example, a synthetic route might involve the carefully controlled addition of (3-methoxyphenyl)piperazine to a complex intermediate using a base like 2-picoline, followed by further cyclization steps. mdpi.com Such procedures are often necessary to build intricate molecular architectures while avoiding the formation of undesirable by-products. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes producing piperazine derivatives are highly dependent on the reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and catalyst is a critical aspect of the chemical synthesis process.

Systematic screening of various conditions is often performed to identify the most feasible synthetic method. acs.org In the N-alkylation of piperazine derivatives, the selection of the base and solvent system can dramatically influence the outcome. A study on the synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenol derivatives demonstrated that using pyridine (B92270) as a base in a tetrahydrofuran (THF) solvent at room temperature resulted in a significantly higher yield (81%) compared to other bases like DIPEA, TEA, or K2CO3 in either THF or acetonitrile (B52724) (ACN). acs.org This investigation also found that higher temperatures and longer reaction times led to lower yields. acs.org

Catalyst systems are also a key focus of optimization, especially in cross-coupling reactions. For the synthesis of tetraarylpyrazines via Suzuki-Miyaura reactions, various palladium catalysts and ligands were tested. researchgate.net While standard conditions using Pd(PPh3)4 gave an 83% yield, the yield could be improved to over 90% by using Pd(OAc)2 in the presence of bulky monodentate phosphine (B1218219) ligands like S-Phos or tricyclohexylphosphine (B42057) (P(Cy)3). researchgate.net Similarly, in the synthesis of unsymmetrical 1,3-diynes, a study found that the combination of a Pd2(dba)3 catalyst with tri(2-furyl)phosphine (B125338) (TFP) as the ligand and diisopropylethylamine (DIPEA) as a base in DMF solvent at 80°C provided the optimal conditions. researchgate.net

The synthesis of N,N'-dibenzylpiperazine through the homocoupling of N-benzylethanolamine was optimized using a Cp*Ir catalyst. clockss.org The study revealed that the addition of a weak base was crucial for the reaction's success. Sodium bicarbonate (NaHCO3) was found to be highly effective, increasing the product yield to 66%, whereas strong bases like Cs2CO3 were not suitable. clockss.org The optimal reaction temperature was determined to be 110°C. clockss.org

Below is a table summarizing the optimization of reaction conditions for the synthesis of various piperazine-related compounds from different studies.

| Product Type | Reactants | Catalyst/Base/Solvent | Temperature/Time | Yield (%) | Reference |

| Alkylated Piperazine Derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, Piperazine aryl derivative | Pyridine, THF | Room Temp, 16h | 81% | acs.org |

| Alkylated Piperazine Derivative | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, Piperazine aryl derivative | K2CO3, ACN | Room Temp, 24h | 56% | acs.org |

| Tetraarylpyrazine | Tetrachloropyrazine, Phenylboronic acid | Pd(OAc)2, S-Phos, K3PO4, Toluene | - | >90% | researchgate.net |

| N,N'-dibenzylpiperazine | N-benzylethanolamine | [Cp*IrCl2]2, NaHCO3, Toluene | 110°C, 17h | 66% | clockss.org |

| Unsymmetrical 1,3-diyne | 1,1-dibromoethylene, Alkynylaluminum | Pd2(dba)3, TFP, DIPEA, DMF | 80°C, 10h | 74% | researchgate.net |

| N-(3-methoxyphenyl)piperazine | m-bromoanisole, Piperazine | Palladium catalyst, NaOBut, o-xylene | 120°C, 3h | 96% | chemicalbook.com |

Derivatization Strategies for Enhanced Analytical and Biological Applications

Formation of UV-Active Derivatives for HPLC-UV Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common analytical technique. For compounds that lack a strong chromophore, chemical derivatization is employed to attach a UV-active moiety, thereby enabling sensitive detection. jocpr.comresearchgate.net While this compound possesses an inherent UV-active benzyl group, the secondary amine of its piperazine ring offers a site for further derivatization. This can be useful to enhance detection limits, improve chromatographic separation, or stabilize the analyte. advancechemjournal.com

A well-established method for the derivatization of piperazine and its analogues involves reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.netjocpr.com This reaction forms a stable, highly UV-active derivative that allows for the analysis of trace amounts of piperazine using standard HPLC-UV instrumentation. jocpr.comjocpr.com This derivatization approach has been validated for linearity, precision, and accuracy, proving its suitability for quantitative analysis in active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net The reaction occurs smoothly and is not typically subject to interference from the API matrix, as shown by spiked recovery tests. jocpr.comjocpr.com

Another derivatization strategy involves using piperazine derivatives as reagents themselves. For instance, organic isocyanates in air samples can be stabilized and analyzed by reacting them with 1-(2-methoxyphenyl)piperazine (B120316). advancechemjournal.com This reaction forms a stable urea (B33335) derivative that is easily monitored by UV absorption, serving the dual purpose of stabilizing the reactive isocyanate and rendering it suitable for HPLC analysis. advancechemjournal.com This principle could be extended, using this compound to derivatize other classes of analytes that can react with its secondary amine.

Other reagents have also been developed for the derivatization of piperazine-type compounds for HPLC analysis. An HPLC-fluorescence detection method was developed for N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) by labeling them with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which allowed for detection limits in the low nanogram-per-milliliter range. researchgate.net

Radioligand Labeling for Imaging Studies

Radioligand labeling is a critical process for developing tracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive study and visualization of biological targets, such as receptors in the brain. nih.govresearchgate.net The methoxy group on the benzyl ring of this compound makes it an excellent candidate for radiolabeling, particularly with the positron-emitting isotope Carbon-11 (¹¹C).

The most common strategy for introducing ¹¹C into a molecule with a methoxy group is through ¹¹C-methylation of the corresponding phenol (B47542) (desmethyl) precursor. nih.govcapes.gov.br In this procedure, the precursor molecule, which has a hydroxyl group in place of the methoxy group, is synthesized first. This phenol precursor is then reacted with a ¹¹C-labeled methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate, to produce the final ¹¹C-labeled radioligand. nih.gov

This method has been successfully applied to a wide range of piperazine-containing and methoxy-substituted compounds for PET imaging. For example, [¹¹C]-(±)-7, a tetrahydroisoquinoline derivative, was synthesized for imaging σ2 receptors, and its peak brain uptake was found to be high, demonstrating its potential as a PET radiotracer. upenn.edu Similarly, a series of vasopressin V1a receptor ligands were synthesized, and the lead compound was radiolabeled with ¹¹C on its methoxy group for PET studies in mice and prairie voles. nih.gov These studies yielded the radioligand with high radiochemical purity and specific radioactivity. nih.gov

The development of PET radioligands for the 5-HT7 receptor also utilized this strategy, where compounds containing a methoxyphenyl group were radiolabeled with ¹¹C on the methoxy group. capes.gov.br In addition to ¹¹C, other isotopes like Fluorine-18 (¹⁸F) can be used. A ¹⁸F-labeled ligand for imaging the Colony-Stimulating Factor 1 Receptor (CSF1R) was developed, highlighting another route for creating PET tracers. mdpi.com For SPECT imaging, ligands can be conjugated with a chelating agent, such as DOTA or DTPA, which can then complex a metallic radioisotope like Technetium-99m (⁹⁹mTc). researchgate.net A study developing a SPECT radioligand for serotonin (B10506) receptors used a homobivalent approach, linking two moieties of 1-(2-methoxyphenyl)piperazine (MPP) to a chelator for radiolabeling. researchgate.net

Pharmacological and Biological Activity Profiling of 1 3 Methoxybenzyl Piperazine

Investigation of Neurobiological Effects and Receptor Interactions

The piperazine (B1678402) derivative, 1-(3-methoxybenzyl)piperazine, has been a subject of neurobiological research to understand its interactions with various neurotransmitter systems and receptors in the brain. The following sections detail the modulatory effects of this compound on dopamine (B1211576), serotonin (B10506), and noradrenaline systems, as well as its properties as a sigma (σ) receptor ligand.

Dopamine is a crucial neurotransmitter involved in reward, motivation, and motor control. Drugs that block the dopamine transporter (DAT) are known as dopamine reuptake inhibitors (DRIs), leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission. wikipedia.org While some piperazine derivatives, such as N-benzylpiperazine (BZP), are recognized as dopamine reuptake inhibitors, the specific activity of this compound in this regard is less clearly defined in the provided literature. researchgate.net However, related methoxyphenylpiperazine compounds have been shown to inhibit the reuptake of monoamines, which includes dopamine. nih.govwikipedia.org For instance, 1-(methoxyphenyl)piperazine (MPP), a close structural relative, has been found to inhibit monoamine reuptake. nih.gov

Table 1: Effect of Related Piperazine Compounds on Dopamine Transporter (DAT)

| Compound | Action |

|---|---|

| N-benzylpiperazine (BZP) | Dopamine reuptake inhibitor researchgate.net |

| 1-(methoxyphenyl)piperazine (MPP) | Monoamine reuptake inhibitor nih.gov |

The serotonergic system is a key target for many psychoactive compounds. Inhibition of the serotonin transporter (SERT) leads to increased levels of serotonin in the synapse, a mechanism shared by many antidepressant medications. drugbank.comresearchgate.net Research indicates that piperazine derivatives can significantly impact the serotonin system. researchgate.net Specifically, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), another phenylpiperazine derivative, is known to cause serotonin release and act as a non-specific serotonin receptor agonist. researchgate.net Similarly, para-methoxyphenylpiperazine (pMeOPP) has been demonstrated in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters, including serotonin. wikipedia.org This suggests that this compound may share similar properties, influencing serotonin levels through both reuptake inhibition and release.

Table 2: Effect of Related Piperazine Compounds on Serotonin (5-HT) System

| Compound | Action |

|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin release, non-specific serotonin receptor agonist researchgate.net |

| para-methoxyphenylpiperazine (pMeOPP) | Inhibits reuptake and induces release of monoamines (including 5-HT) wikipedia.org |

Noradrenaline (norepinephrine) is a neurotransmitter involved in alertness, arousal, and the "fight or flight" response. Noradrenaline reuptake inhibitors (NRIs) block the norepinephrine (B1679862) transporter (NET), increasing the extracellular concentration of noradrenaline. wikipedia.org This mechanism of action is utilized by certain antidepressants and treatments for ADHD. wikipedia.orgmdpi.com Studies on piperazine derivatives have shown that they can inhibit the reuptake of noradrenaline. nih.govresearchgate.net For example, N-benzylpiperazine (BZP) is a known noradrenaline reuptake inhibitor. researchgate.net Furthermore, 1-(methoxyphenyl)piperazine has been shown to inhibit monoamine reuptake, which encompasses noradrenaline. nih.gov

Table 3: Effect of Related Piperazine Compounds on Noradrenaline System

| Compound | Action |

|---|---|

| N-benzylpiperazine (BZP) | Noradrenaline reuptake inhibitor researchgate.net |

| 1-(methoxyphenyl)piperazine (MPP) | Monoamine reuptake inhibitor nih.gov |

Sigma (σ) receptors are a unique class of intracellular proteins that are not homologous with other mammalian proteins. nih.gov They are involved in the modulation of various signaling pathways and are considered a promising target for the treatment of pain and other neurological conditions. nih.gov There are two main subtypes, σ1 and σ2 receptors.

The σ1 receptor is a chaperone protein that interacts with various other proteins, including ion channels and opioid receptors, to modulate their function. nih.govresearchgate.net Ligands that bind to the σ1 receptor can have a range of effects. Research has focused on developing selective σ1 receptor ligands for therapeutic purposes. nih.gov

Studies have shown that benzylpiperazine derivatives can possess a high affinity for the σ1 receptor. nih.gov For instance, a series of new benzylpiperazinyl derivatives were designed and synthesized, demonstrating high affinities for the σ1 receptor, with Ki values ranging from 1.6 to 145 nM. nih.gov Specifically, the use of a 4-methoxybenzylpiperazinyl moiety was found to be an excellent component for achieving optimal binding profiles at sigma receptors. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a very high affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov This suggests that the this compound scaffold is a favorable structure for σ1 receptor binding.

Table 4: Sigma-1 (σ1) Receptor Affinity of a Related Benzylpiperazine Derivative

| Compound | σ1 Receptor Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nM nih.gov | 886 nih.gov |

Sigma (σ) Receptor Ligand Properties

Sigma-2 (σ2) Receptor Affinity and Selectivity

The piperazine scaffold is a constituent of many ligands targeting sigma (σ) receptors. While direct binding data for this compound at the σ2 receptor is not extensively detailed in the reviewed literature, studies on structurally related compounds provide insights into the potential affinity and selectivity of this molecule.

Sigma receptors are classified into σ1 and σ2 subtypes. The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is a target of interest for various therapeutic areas. Research on aripiprazole (B633) derivatives, which feature a piperazine moiety, showed that these compounds generally exhibited low affinity for σ2 receptors, with Ki values greater than 200 nM. nih.gov For instance, specific aripiprazole analogs with high D2 receptor selectivity, compounds 6 and 7 , bound to sigma receptors with low affinity (Ki values >500 nM). nih.gov

In other studies, the substitution pattern on the piperazine ring has been shown to be crucial for affinity and selectivity. For example, in a series of chiral (piperazin-2-yl)methanol derivatives, a p-methoxybenzyl substituted piperazine (3d ) revealed a high affinity for the σ1 receptor (Ki = 12.4 nM) and displayed selectivity over σ2 receptors. researchgate.net Conversely, replacing a phenyl group with a benzyl (B1604629) group on a different piperazine derivative (81 ) resulted in reduced affinity and selectivity for σ2 receptors. scielo.br The affinity of ligands for the σ2 receptor can be influenced by factors such as the length of the alkyl chain connecting the piperazine core to other moieties. scielo.br For example, compound D04 , an N-phenylpiperazine with a butyl linker, showed a Ki of 19.9 ± 4.7 nM for the σ2 receptor, though its selectivity over the σ1 receptor was low. upenn.edu

These findings suggest that while the this compound structure possesses the core components for sigma receptor interaction, its specific affinity and selectivity for the σ2 subtype would be highly dependent on the fine-tuning of its structural features. The general trend observed in similar structures indicates that high affinity for σ2 receptors is not always a given for this class of compounds, with many exhibiting higher affinity for the σ1 subtype or poor affinity for both. nih.govresearchgate.net

Table 1: Sigma Receptor (σR) Affinities of Selected Piperazine Derivatives This table presents data for compounds structurally related to this compound to provide context for potential binding characteristics.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Source |

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | upenn.edu |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | ~22 | upenn.edu |

| D04 | 42.4 ± 3.5 | 19.9 ± 4.7 | 0.47 | upenn.edu |

| Compound 83 | 13100 | 149 | 0.011 | scielo.br |

| Piperazine 3d | 12.4 | - | Selective vs σ2 | researchgate.net |

Data is provided for illustrative purposes for related structures. "-" indicates data not provided in the source.

GABAergic System Modulation

The piperazine nucleus is known to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Piperazine itself is recognized as a GABA receptor agonist, acting on muscle membrane GABA receptors to cause hyperpolarization and subsequent flaccid paralysis in helminths. This inherent activity of the piperazine core suggests that its derivatives, including this compound, may retain the ability to modulate GABAergic transmission.

Studies on various piperazine derivatives have explored their effects on GABA-A receptors. For instance, the natural product piperine (B192125), which contains a piperidine (B6355638) ring (a related saturated heterocycle), and its synthetic derivatives have been shown to modulate GABA-A receptors. nih.govnih.gov The action of piperine was found to not require the γ2S-subunit, suggesting a binding site involving only the α and β subunits of the GABA-A receptor. nih.gov Replacing the piperidine ring in piperine with other moieties, such as an N,N-diisobutyl group, increased the potency and efficacy of GABA-A receptor modulation. nih.gov

Furthermore, the anxiolytic-like activity of a novel synthetic piperazine derivative, LQFM192, was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor, as its effects were blocked by the antagonist flumazenil. This indicates a clear interaction with the GABAergic pathway. innovareacademics.in These findings collectively suggest that the piperazine scaffold can serve as a platform for developing modulators of the GABAergic system. While direct experimental data on this compound is scarce, its core structure implies a potential for interaction with GABA-A receptors, an activity that contributes to the neuropharmacological profiles of many piperazine-containing compounds. innovareacademics.in

Adrenoceptor Affinity and Antagonistic Properties

Arylpiperazine derivatives are widely recognized for their affinity for adrenergic receptors (adrenoceptors), particularly the α1- and α2-subtypes. The substitution pattern on the aryl ring is a key determinant of this activity. Studies have consistently shown that derivatives containing a methoxyphenylpiperazine moiety exhibit significant adrenoceptor affinity. ingentaconnect.comuj.edu.pl

Research on a series of 1,4-substituted piperazine derivatives revealed that compounds possessing a 1-(o-methoxyphenyl)piperazine moiety displayed high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range. ingentaconnect.com For example, compound 4 (1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine) had a Ki of 2.4 nM for the α1-adrenoceptor and was 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com Similarly, compound 5 (1-[3-(2-chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine) showed a Ki of 2.1 nM for the α1-adrenoceptor. ingentaconnect.com These compounds also demonstrated potent α1-antagonistic activity in functional assays. ingentaconnect.com

Another study on a derivative of 1-(2-methoxyphenyl)piperazine (B120316), HJZ-12, identified it as a potent α1D/1A antagonist with high subtype selectivity over the α1B-adrenoceptor. frontiersin.orgnih.gov Although these studies focus on the ortho-methoxy substituted isomer, the findings strongly suggest that the presence of a methoxy (B1213986) group on the phenylpiperazine structure is favorable for α1-adrenoceptor binding. The position of the methoxy group (ortho, meta, or para) is known to influence the selectivity and affinity profile for different receptor subtypes. uj.edu.pl Therefore, this compound, the meta-methoxy isomer, is also expected to possess affinity for adrenoceptors, though its specific profile and potency may differ from the well-studied ortho-isomers.

Table 2: α-Adrenoceptor Affinity of Selected (o-Methoxyphenyl)piperazine Derivatives

| Compound | Structure Description | α1-AR Ki (nM) | α2-AR Ki (nM) | α1-Antagonist Potency (pA2) | Source |

| 1 | 1-[3-(Phenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 13.1 | 1480 | 7.868 | ingentaconnect.com |

| 4 | 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | 341.1 | 8.807 | ingentaconnect.com |

| 5 | 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | 128.2 | 8.441 | ingentaconnect.com |

| HJZ-12 | 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide | High (α1D/1A selective) | - | High | frontiersin.orgnih.gov |

This table shows data for ortho-methoxy isomers to illustrate the class effect. "-" indicates data not provided in the source.

Assessment of Anti-infective and Anti-inflammatory Potential

Antimicrobial Activity (Antibacterial, Antifungal)

The piperazine heterocycle is a common scaffold in the development of new antimicrobial agents. Numerous studies have demonstrated that piperazine derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov

While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, the general class of piperazine derivatives has shown significant antimicrobial effects. For example, studies on different series of piperazine derivatives have reported activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govderpharmachemica.com In one study, certain piperazine derivatives were most active against M. luteus, B. subtilis, and B. cereus, with MIC values ranging from 125 to 500 µg/mL. nih.gov

The antifungal potential of piperazine derivatives has also been noted. Many compounds show fungistatic activity against Candida species, with some derivatives exhibiting high potency against C. parapsilosis with MICs as low as 0.49 µg/mL. nih.gov Other studies have confirmed activity against fungi such as Aspergillus niger and Candida albicans. derpharmachemica.com The structural modifications on the piperazine ring, including the nature and position of substituents on the benzyl group, play a crucial role in determining the potency and spectrum of antimicrobial activity. tandfonline.com For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showed that compounds with dichloro-substitutions had potent activity, with MICs as low as 6 µg/mL against Klebsiella pneumoniae. tandfonline.com

Table 3: Antimicrobial Activity of Selected Piperazine Derivatives This table presents a range of activities for various piperazine derivatives to illustrate the potential of the chemical class.

| Derivative Class | Test Organism | MIC (µg/mL) | Source |

| Mannich Bases with Piperazine | Micrococcus luteus | 125 - 500 | nih.gov |

| Mannich Bases with Piperazine | Candida parapsilosis | 0.49 - 62.5 | nih.gov |

| 1-(4-methoxybenzyl)pyrazol-5-amines | Klebsiella pneumoniae | 6 | tandfonline.com |

| 1-(4-methoxybenzyl)pyrazol-5-amines | Bacillus subtilis | 7 | tandfonline.com |

| Chalcones with Piperazine | Candida albicans | 2.22 | derpharmachemica.com |

Anti-inflammatory Mechanism

Piperazine-containing compounds have been investigated for their anti-inflammatory properties. The mechanisms often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govtandfonline.com

A study on novel talmapimod (B1681220) analogues, which are designed as anti-inflammatory agents, provides specific insight into the potential mechanism of this compound. Although the study focused on a derivative, 1–(2-(4–(2-Methoxybenzyl)piperazine-1-carbonyl)phenyl)ethan-1-one (6n) , its findings are highly relevant. This compound was found to effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govtandfonline.com

Further investigation into its molecular mechanism revealed that compound 6n downregulated both the NF-κB signaling pathway and the phosphorylation of p38 MAPK. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, while the p38 MAPK pathway is also central to the production of pro-inflammatory cytokines. Enzymatic assays confirmed that compound 6n is a potent inhibitor of both p38α MAPK (IC50=1.95 µM) and COX-2 (IC50=0.036 µM). nih.gov The ability to inhibit these multiple targets—p38 MAPK, COX-2, and the NF-κB pathway—suggests a polypharmacological approach to controlling inflammation. Given that this compound is a core structural component of these active molecules, it is plausible that it contributes to the observed anti-inflammatory effects by interacting with these key inflammatory pathways.

Anti-Helicobacter pylori Activity of Derivatives

Helicobacter pylori is a major human pathogen responsible for gastritis, peptic ulcers, and gastric cancer. The development of new agents to combat this bacterium is crucial, especially in light of increasing antibiotic resistance. Research has shown that derivatives of this compound are promising candidates for anti-H. pylori therapy. nih.gov

In a study focused on developing new anti-H. pylori agents, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and evaluated. nih.govresearchgate.net Within this series, the derivative containing the 3-methoxybenzyl piperazine moiety, compound 6i , demonstrated particularly strong anti-H. pylori activity. nih.govresearchgate.net

The activity was assessed using a paper disk diffusion bioassay against three metronidazole-resistant isolates of H. pylori. Compound 6i exhibited strong growth inhibitory potential at concentrations from 25 to 100 µ g/disk , producing an inhibition zone diameter (IZD) of over 20 mm against all tested isolates. nih.govresearchgate.net This level of activity is categorized as a strong response. Structure-activity relationship (SAR) studies indicated that the anti-H. pylori potency was influenced by both the nitroaryl moiety and the substituted benzyl piperazine side chain. The presence of the 3-methoxy group on the benzyl ring was a key feature of the most potent compound identified in this series. nih.gov

Table 4: Anti-Helicobacter pylori Activity of Derivative 6i

| Compound | Derivative Structure | Concentration (µ g/disk ) | Inhibition Zone Diameter (IZD) | Activity Level | Source |

| 6i | This compound-thiadiazole derivative | 100 | > 20 mm | Strong | nih.govresearchgate.net |

| 6i | This compound-thiadiazole derivative | 50 | > 20 mm | Strong | nih.govresearchgate.net |

| 6i | This compound-thiadiazole derivative | 25 | > 20 mm | Strong | nih.govresearchgate.net |

| 6i | This compound-thiadiazole derivative | 12.5 | 16-20 mm | Moderate | nih.gov |

Evaluation in Disease Models and Therapeutic Potential

The therapeutic potential of this compound and its related analogues has been explored in various preclinical models, focusing on conditions related to pain, cell proliferation, and apoptosis. These studies highlight the significance of the benzylpiperazine scaffold as a template for developing novel therapeutic agents.

Antinociceptive and Anti-Allodynic Effects

Derivatives of benzylpiperazine have demonstrated notable efficacy in models of pain, suggesting a potential therapeutic avenue for pain management. Research into this class of compounds has revealed significant antinociceptive (pain-relieving) and anti-allodynic (reduction of pain from non-painful stimuli) properties.

A study focused on developing new benzylpiperazine derivatives as σ1 receptor ligands identified compounds with potent in vivo effects. nih.govresearchgate.net The σ1 receptor is known to modulate nociceptive signaling, making it a promising target for pain therapeutics. nih.govresearchgate.net One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed high affinity for the σ1 receptor and produced dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.govresearchgate.net Importantly, this compound did not produce sedation or impair motor coordination at effective doses, suggesting a favorable profile for pain management. nih.govresearchgate.net

The broader class of arylpiperazine derivatives has also been investigated for treating neuropathic pain, a chronic condition resulting from nerve injury. nih.gov Several arylpiperazine compounds have shown potent analgesic activities in various animal models, including the mice writhing test and hot plate test. nih.gov For instance, compound 18 (2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone) was found to be active in models of formalin-induced pain and neuropathic pain without causing sedative side effects. nih.gov

The position of the methoxy group on the benzyl ring is considered critical for determining serotonergic receptor selectivity, which can influence antinociceptive activity. While extensive data on this compound itself is limited, its structural features are present in more complex molecules that have been evaluated for pain relief.

Table 1: Antinociceptive and Anti-Allodynic Activity of Benzylpiperazine Derivatives

| Compound Name | Model | Effect | Reference |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse formalin assay (Inflammatory pain) | Dose-dependent antinociception | nih.govresearchgate.net |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Chronic constriction injury (Neuropathic pain) | Dose-dependent anti-allodynic effects | nih.govresearchgate.net |

| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Mice writhing test, Hot plate test, Formalin test, Neuropathic pain models | Potent analgesic activities | nih.gov |

Modulation of Cell Proliferation and Apoptosis in Specific Conditions

Piperazine derivatives have been a focus of research for their potential to influence cell proliferation and induce apoptosis (programmed cell death), particularly in the context of cancer and other proliferative diseases.

In the field of oncology, various piperazine-containing compounds have been synthesized and evaluated for their antiproliferative activity. A series of combretastatin (B1194345) A-4 (CA-4) analogues incorporating a piperazine moiety were screened for their effects on breast cancer cells (MCF-7). rsc.org Several of these novel compounds displayed potent antiproliferative activity, with the most active showing IC50 values as low as 83 nM. rsc.org Further investigation revealed that these compounds could depolymerize tubulin, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. rsc.org

Another study investigated a piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), for its effects on glioblastoma (U87) and cervix cancer (HeLa) cells. researchgate.net CB01 was found to be highly cytotoxic to these cancer cells and induced classic apoptotic markers such as DNA fragmentation and nuclear condensation. researchgate.net The mechanism was suggested to involve the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of apoptotic proteins like cleaved caspase-3, cytochrome c, and Bax. researchgate.net

In the context of benign prostatic hyperplasia (BPH), a condition characterized by non-cancerous prostate cell proliferation, a derivative named HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide) was evaluated. frontiersin.orgnih.gov In a rat model of BPH, HJZ-12 was effective in preventing the progression of prostatic hyperplasia by decreasing prostate weight and proliferation. frontiersin.orgnih.gov Notably, unlike the reference drug, it also induced prostate apoptosis and reduced prostate volume. frontiersin.orgnih.gov In vitro studies on human BPH-1 cells confirmed that HJZ-12 inhibited cell viability and induced apoptosis. frontiersin.orgnih.gov

Furthermore, new Mannich bases derived from 1-(3-methoxyphenyl)piperazine (B98948) (compound 5 in the study) were synthesized and evaluated for their cytotoxic and anticancer effects. nih.gov While another derivative showed the highest potency, compound 5 was identified as a potent inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in the pathophysiology of various diseases. nih.gov

Table 2: Effects of Piperazine Derivatives on Cell Proliferation and Apoptosis

| Compound/Derivative Class | Cell Line / Model | Key Findings | Reference |

|---|---|---|---|

| Combretastatin A-4 piperazine analogues | MCF-7 (Breast cancer) | Potent antiproliferative activity; induced G2/M arrest and apoptosis. | rsc.org |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma), HeLa (Cervix cancer) | Highly cytotoxic; induced apoptosis via the intrinsic mitochondrial pathway. | researchgate.net |

| HJZ-12 (a 1-(2-methoxyphenyl)piperazine derivative) | Rat BPH model, BPH-1 (Human BPH cells) | Decreased prostate proliferation, induced apoptosis, and reduced prostate volume. | frontiersin.orgnih.gov |

Pharmacokinetic and Toxicological Investigations of 1 3 Methoxybenzyl Piperazine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While specific ADME data for 1-(3-Methoxybenzyl)piperazine is not extensively documented, the metabolism of piperazine (B1678402) derivatives, in general, has been a subject of numerous investigations. These studies, involving both benzylpiperazines and phenylpiperazines, reveal common metabolic routes that are likely applicable to this compound. The primary metabolic pathways include modifications to the aromatic ring and degradation of the piperazine structure itself, followed by conjugation reactions.

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is presumed to follow several key pathways identified in its analogues, such as N-benzylpiperazine (BZP) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). These reactions are catalyzed primarily by cytochrome P450 (CYP) enzymes. capes.gov.brresearchgate.net

A principal Phase I metabolic reaction for benzylpiperazine analogues is the hydroxylation of the aromatic ring. core.ac.uk In studies on N-benzylpiperazine (BZP), hydroxylation has been observed at the meta- and para-positions of the benzyl (B1604629) ring. researchgate.netkarger.com This process, primarily mediated by CYP2D6, CYP1A2, and CYP3A4, introduces a hydroxyl group, increasing the polarity of the molecule. capes.gov.brresearchgate.net It is therefore highly probable that this compound undergoes similar aromatic hydroxylation, leading to the formation of phenolic metabolites.

A critical metabolic pathway for methoxy-substituted piperazine compounds is O-demethylation. For instance, the primary metabolic route for 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is O-demethylation to its corresponding hydroxylated metabolite, 1-(4-hydroxyphenyl)piperazine. nih.govtandfonline.com This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.govwikipedia.org Given the presence of a methoxy (B1213986) group on the benzyl ring of this compound, O-demethylation is an expected and significant metabolic step, yielding a hydroxylated benzylpiperazine derivative. This is distinct from the demethylenation pathway observed in compounds with a methylenedioxy group, such as MDBP, which involves the breaking of the methylenedioxy ring to form a catechol structure that can then be methylated. nih.govsigmaaldrich.com

The structural integrity of the piperazine ring is often compromised during metabolism. Investigations into compounds like MDBP and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have shown that the piperazine heterocycle can be degraded. nih.goveuropa.euoup.com This degradation can lead to the formation of ethylenediamine (B42938) derivatives. For example, the metabolism of MDBP results in N-(3,4-methylenedioxybenzyl)ethylenediamine. nih.govsigmaaldrich.com A further breakdown can cleave the molecule to its corresponding benzylamine. nih.govsigmaaldrich.com This pathway represents a significant route for the biotransformation of piperazine-based compounds. psu.edu

N-dealkylation is a common and major metabolic pathway for benzylpiperazine derivatives. researchgate.netpsu.edu This reaction involves the cleavage of the bond between the nitrogen of the piperazine ring and the benzyl group. In the case of MDBP, N-dealkylation leads to the formation of piperazine itself. nih.govsigmaaldrich.com Similarly, studies on other arylpiperazine drugs confirm that N-dealkylation is a key metabolic step. researchgate.net Therefore, the removal of the 3-methoxybenzyl group from this compound to yield piperazine is an anticipated metabolic outcome.

The hydroxylated metabolites formed through aromatic hydroxylation and O-demethylation are substrates for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their renal excretion. The most common conjugation pathways are glucuronidation and sulfation. europa.eu Studies on MDBP and mCPP have identified that their phenolic metabolites are partially excreted as glucuronide and/or sulfate (B86663) conjugates. nih.govsigmaaldrich.comoup.com The hydroxylated metabolites of BZP also undergo subsequent conjugation with glucuronic and/or sulphuric acid. researchgate.neteuropa.eu It is therefore expected that the hydroxylated derivatives of this compound are similarly conjugated before elimination.

Research Findings on Structurally Related Compounds

The following table summarizes key metabolic pathways identified in compounds structurally analogous to this compound.

| Parent Compound | Metabolic Pathway | Resulting Metabolite(s) | Key Enzymes | Reference(s) |

| N-Benzylpiperazine (BZP) | Aromatic Hydroxylation | 3-hydroxy-BZP, 4-hydroxy-BZP | CYP2D6, CYP1A2, CYP3A4 | researchgate.net |

| N-Benzylpiperazine (BZP) | N-Dealkylation | Benzylamine, N-benzylethylenediamine | Not specified | karger.comnih.gov |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Demethylenation & Methylation | N-(4-hydroxy-3-methoxybenzyl)piperazine | Not specified | nih.govsigmaaldrich.com |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Piperazine Ring Degradation | N-(3,4-methylenedioxybenzyl)ethylenediamine, 3,4-methylenedioxybenzylamine | Not specified | nih.govsigmaaldrich.com |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | N-Dealkylation | Piperazine | Not specified | nih.govsigmaaldrich.com |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | O-Demethylation | 1-(4-hydroxyphenyl)piperazine | CYP2D6 | nih.govtandfonline.comwikipedia.org |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Aromatic Hydroxylation | hydroxy-mCPP isomers | Not specified | europa.euoup.com |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Piperazine Ring Degradation | N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline | Not specified | europa.euoup.com |

| Various Analogues (MDBP, mCPP, BZP) | Glucuronidation / Sulfation | Glucuronide and sulfate conjugates of hydroxylated metabolites | UGTs, SULTs | researchgate.netnih.goveuropa.euoup.com |

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of piperazine derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system, a critical component in the biotransformation of a vast array of xenobiotic and endogenous compounds. wikipedia.org While specific studies on this compound are limited, extensive research on structurally similar analogues provides a strong basis for understanding its metabolic fate. The liver is the primary site for the metabolism of piperazine-based drugs.

Investigations into related compounds such as 1-benzylpiperazine (B3395278) (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(4-methoxyphenyl)piperazine (MeOPP) have identified several key CYP isoenzymes involved in their breakdown. The metabolism of BZP and TFMPP has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net For MeOPP, which, like this compound, possesses a methoxy group on the phenyl ring, the primary metabolic pathway is O-demethylation. tandfonline.comnih.gov This reaction is predominantly catalyzed by the polymorphically expressed CYP2D6 enzyme. tandfonline.comnih.gov Given the structural similarity, it is highly probable that this compound also undergoes O-demethylation via CYP2D6, in addition to potential N-dealkylation and hydroxylation reactions. In silico predictions support the vulnerability of the methoxy group to O-demethylation and the piperazine nitrogen to oxidation by cytochrome P450 enzymes. vulcanchem.comvulcanchem.com

It is also important to note that piperazine derivatives can act as inhibitors of CYP enzymes, creating a potential for drug-drug interactions. researchgate.net For instance, BZP and TFMPP have been shown to inhibit each other's metabolism, and studies indicate that various piperazine analogues exhibit significant inhibitory activity against multiple CYP isoenzymes. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Piperazine Derivatives

| Piperazine Derivative | Major Involved CYP Enzymes | Primary Metabolic Pathway | Reference |

|---|---|---|---|

| 1-Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Hydroxylation, N-dealkylation | researchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Aromatic Hydroxylation | researchgate.net |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | CYP2D6 | O-demethylation | tandfonline.comnih.govtandfonline.com |

| 1-(3-chlorophenyl)piperazine (mCPP) | Not specified | Aromatic Hydroxylation, Piperazine Ring Degradation | oup.com |

Excretion Profiles

The elimination of piperazine compounds from the body primarily occurs via the kidneys, with metabolites and a fraction of the parent drug being excreted in the urine. patsnap.comnih.gov Studies on N-benzylpiperazine (BZP) in rats provide insight into the likely excretion profile of this compound. Following administration, BZP is excreted in the urine both as the unchanged parent drug and as hydroxylated metabolites, namely p-hydroxy-BZP and m-hydroxy-BZP. oup.com A significant portion of the main metabolite, p-hydroxy-BZP, is excreted as a glucuronide conjugate, indicating phase II metabolism plays a role in its clearance. oup.com Within 48 hours, cumulative excretion of BZP and its metabolites can account for a substantial portion of the administered dose. oup.com

For piperazine itself, when used as an anthelmintic, it is partly metabolized, with about 15% of a dose being excreted unchanged in the urine. nih.gov Research has also shown that treatment with piperazine citrate (B86180) can lead to the endogenous formation of N-nitrosamines, such as N-mononitrosopiperazine (MNPz) and N,N'-dinitrosopiperazine (DNPz), which are subsequently excreted in the urine. nih.gov The major metabolite of these nitrosamines, N-nitroso-3-hydroxypyrrolidine (NHPYR), is also detectable in urine. nih.gov

While a specific excretion profile for this compound has not been detailed in the available literature, it is expected to follow a similar pattern to other piperazine derivatives. This would involve renal excretion of the unchanged drug along with its phase I metabolites (likely hydroxylated and O-demethylated products) and their phase II conjugates (e.g., glucuronides).

Toxicological Assessment and Safety Profiling

Low Toxicity to Humans in General Piperazine Context

The parent compound, piperazine, is generally considered to have low acute toxicity in humans. patsnap.comindustrialchemicals.gov.au This characteristic is supported by a wide margin between therapeutic and toxic doses when used as an anthelmintic agent. taylorandfrancis.com A suggested probable oral lethal dose for an adult human is in the range of 5 to 15 g/kg, which illustrates this low toxicity. industrialchemicals.gov.au Animal studies also confirm a low acute oral toxicity, with a median lethal dose (LD50) in rats estimated to be 2600 mg/kg bw. industrialchemicals.gov.au However, while the acute toxicity is low, piperazine derivatives are not without adverse effects, which are often related to their psychoactive properties and sympathomimetic actions, causing symptoms like palpitations, anxiety, and headache.

Potential for Toxicity with Renal Impairment

A critical consideration in the safety profile of piperazine and its derivatives is the route of excretion. Since these compounds are primarily eliminated through the kidneys, impaired renal function can lead to drug accumulation and an increased risk of toxicity. patsnap.comtaylorandfrancis.com Piperazine is contraindicated in patients with renal insufficiency. nih.govtaylorandfrancis.com Accumulation of the drug due to poor renal clearance can result in significant neurotoxic effects. taylorandfrancis.comveterinarypaper.com

Case reports have documented severe neurotoxicity in individuals with renal dysfunction. nih.gov One such case involved a patient with terminal renal failure who developed symptoms including loss of consciousness, clonic spasms, and muscular weakness after receiving piperazine treatment. nih.gov The symptoms resolved after the drug was discontinued (B1498344) and the patient underwent hemodialysis. nih.gov This highlights the crucial role of renal function in the safe use of piperazine-containing compounds and underscores the potential for severe adverse events in susceptible populations. veterinarypaper.comnih.gov

Table 2: Manifestations of Piperazine Neurotoxicity in Renal Impairment

| Symptom | Description | Reference |

|---|---|---|

| Precoma State | Altered level of consciousness preceding coma. | nih.gov |

| Dysarthria | Difficulty with speech articulation. | nih.gov |

| Apraxia | Inability to perform purposeful actions. | nih.gov |

| Clonic Spasms | Involuntary, rhythmic muscle contractions. | nih.gov |

| Muscular Weakness | Reduced strength in one or more muscles. | nih.gov |

| Hallucinations | Sensory experiences that appear real but are not. | nih.gov |

Consideration of Side Effects in Behavioral Studies

Behavioral studies involving piperazine derivatives must account for a range of potential side effects stemming from their psychoactive nature. These compounds, including BZP and mCPP, are known to interact with dopaminergic and serotonergic systems, leading to stimulant and, in some cases, hallucinogenic effects. nih.govresearchgate.net The adverse effects reported are consistent with excessive sympathomimetic and serotonergic activity.

Commonly reported side effects in the context of recreational use and human studies include both psychological and physiological symptoms. These can range from anxiety, agitation, insomnia, and confusion to more severe effects like paranoia, delusions, and hallucinations. mdpi.com Physical side effects frequently include headache, dizziness, nausea, palpitations, and tremor. researchgate.net Given that this compound is a piperazine derivative, it is plausible that it could elicit a similar spectrum of side effects. Therefore, any behavioral research protocol would need to incorporate careful monitoring for these potential adverse events to ensure participant safety and the integrity of the study data.

Table 3: Common Side Effects of Psychoactive Piperazine Derivatives

| Category | Side Effect | Reference |

|---|---|---|

| Psychological | Anxiety, Agitation, Insomnia | mdpi.com |

| Confusion, Dizziness | researchgate.net | |

| Paranoia, Delusions | mdpi.com | |

| Hallucinations | mdpi.com | |

| Physiological | Headache | researchgate.net |

| Palpitations, Tachycardia | researchgate.netnih.gov | |

| Nausea, Vomiting | researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-Benzylpiperazine | BZP |

| 1-(3-chlorophenyl)piperazine | mCPP |

| 1-(4-methoxyphenyl)piperazine | MeOPP |

| 1-(3-trifluoromethylphenyl)piperazine | TFMPP |

| p-Hydroxy-BZP | - |

| m-Hydroxy-BZP | - |

| N-mononitrosopiperazine | MNPz |

| N,N'-dinitrosopiperazine | DNPz |

Structure Activity Relationship Sar Studies of 1 3 Methoxybenzyl Piperazine and Analogues

Elucidation of Structural Features Influencing Pharmacological Activity

The benzyl (B1604629) group attached to one of the piperazine (B1678402) nitrogens serves as a key hydrophobic element. The nature and position of substituents on this benzyl ring can significantly modulate the compound's affinity and selectivity for various receptors. nih.gov For instance, the presence of a benzyl group can enhance inhibitory activity at certain enzymes compared to smaller substituents.

The second nitrogen of the piperazine ring offers a site for further modification, allowing for the introduction of various substituents that can fine-tune the compound's biological activity. This versatility makes the piperazine scaffold a privileged structure in medicinal chemistry for developing agents targeting the central nervous system. mdpi.comresearchgate.net

Impact of Substituents on Biological Target Affinity and Selectivity

Systematic modifications of the 1-(3-methoxybenzyl)piperazine scaffold have provided deep insights into the structural requirements for high affinity and selectivity at various biological targets, including serotonin (B10506) and dopamine (B1211576) receptors.

Influence of Methoxy (B1213986) Substituents on Lipophilicity and Binding Affinity

The position of the methoxy group on the benzyl ring is a critical determinant of pharmacological activity. In the case of this compound, the meta-positioned methoxy group plays a significant role in its interaction with serotonin receptors. Studies on substituted phenylpiperazines have shown that meta-substitution often favors agonist activity at the 5-HT2C receptor. nih.gov For example, 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) is predicted to be an agonist at this receptor, whereas the ortho-substituted analogue, 1-(2-methoxyphenyl)piperazine (B120316) (oMPP), is predicted to be an antagonist. nih.gov

The following table summarizes the binding affinities of some methoxy-substituted piperazine derivatives at various receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 1-(2-methoxyphenyl)piperazine | 5-HT1A | < 10 |

| 1-(2-methoxyphenyl)piperazine | 5-HT2A | Moderate Affinity |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 acs.org |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 acs.org |

| 1-(3-methoxyphenyl)piperazine | 5-HT2C | Predicted Agonist nih.gov |

Effect of Modifications to the Benzyl Moiety

Modifications to the benzyl moiety, including the introduction, removal, or alteration of substituents on the phenyl ring, have profound effects on the pharmacological profile of 1-benzylpiperazine (B3395278) analogues. The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) are crucial.

For instance, in a series of N-substituted piperazine derivatives, appropriate substitution of the phenyl rings was found to be key in achieving potent dual inhibitors of serotonin and noradrenaline reuptake. researchgate.net In another study on σ1 receptor ligands, the introduction of a para-substituent at the secondary hydrophobic domain (the benzyl group) improved both affinity and selectivity. nih.gov

The replacement of the phenyl ring with other aromatic or heterocyclic systems also significantly impacts activity. The following table illustrates the effect of various benzyl moiety modifications on receptor binding affinity.

| Compound Modification | Receptor | Effect on Affinity |

| Introduction of a para-substituent on the benzyl ring | σ1 | Improved affinity and selectivity nih.gov |

| Replacement of phenyl with 2-pyridyl | Mtb H37Rv | Loss of inhibitory activity mdpi.com |

| Introduction of lipophilic substituents (e.g., 3'-CF3 or 4'-F) | Mtb H37Rv | Improved in vitro activity mdpi.com |

Significance of Piperazine Ring Modifications

The piperazine ring is a cornerstone of the pharmacological activity of these compounds, and its modification can lead to significant changes in biological effects. The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of a diverse range of analogues. researchgate.net

Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638), can dramatically alter the compound's properties. Comparative studies have shown significant differences in binding affinities and receptor selectivities between piperazine and piperidine-containing compounds. For example, in a series of benzothiazole (B30560) derivatives, replacing the piperazine with a piperidine ring reduced binding affinity for 5-HT1A receptors.

Furthermore, substitutions on the second nitrogen of the piperazine ring are a common strategy for modulating pharmacological activity. The introduction of different alkyl or aryl groups can influence the compound's interaction with its target. For instance, the addition of a methylenedioxybenzyl substituent on the secondary nitrogen of 3-trifluoromethylphenyl)piperazine (3-TFMPP) was found to be detrimental to binding at most 5-HT1 receptor subtypes. tandfonline.com

The following table presents data on how modifications to the piperazine ring affect receptor affinity.

| Compound Modification | Receptor | Effect on Affinity |